

Elucidation of (S)-3-(Cbz-amino)-2-oxoazepane: A Technical Overview

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Compound of Interest

Compound Name: *Benzyl (S)-(2-oxoazepan-3-
YL)carbamate*

Cat. No.: *B021147*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the structure, synthesis, and analysis of (S)-3-(Cbz-amino)-2-oxoazepane. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates the existing knowledge and provides context through related compounds and methodologies.

Molecular Structure and Identification

(S)-3-(Cbz-amino)-2-oxoazepane, also known as (S)-3-(benzyloxycarbonylamino)azepan-2-one, is a chiral organic molecule. Its structure consists of a seven-membered lactam ring (azepan-2-one or ϵ -caprolactam) substituted at the 3-position with an amino group protected by a carbobenzyloxy (Cbz or Z) group. The stereochemistry at the chiral center is designated as (S).

Key Structural Features:

- Azepan-2-one ring: A seven-membered cyclic amide.
- Chiral center: The carbon at the 3-position of the azepane ring.

- Cbz protecting group: A benzyl chloroformate moiety attached to the amino group, widely used in peptide synthesis to prevent unwanted reactions.[\[1\]](#)[\[2\]](#)

Table 1: Compound Identification

Parameter	Value	Reference
Chemical Name	(S)-3-(Cbz-amino)-2-oxoazepane	N/A
Synonym	(S)-3-(benzyloxycarbonylamino)azepan-2-one	N/A
CAS Number	103478-12-2	[3]
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₃	N/A
Molecular Weight	262.31 g/mol	N/A

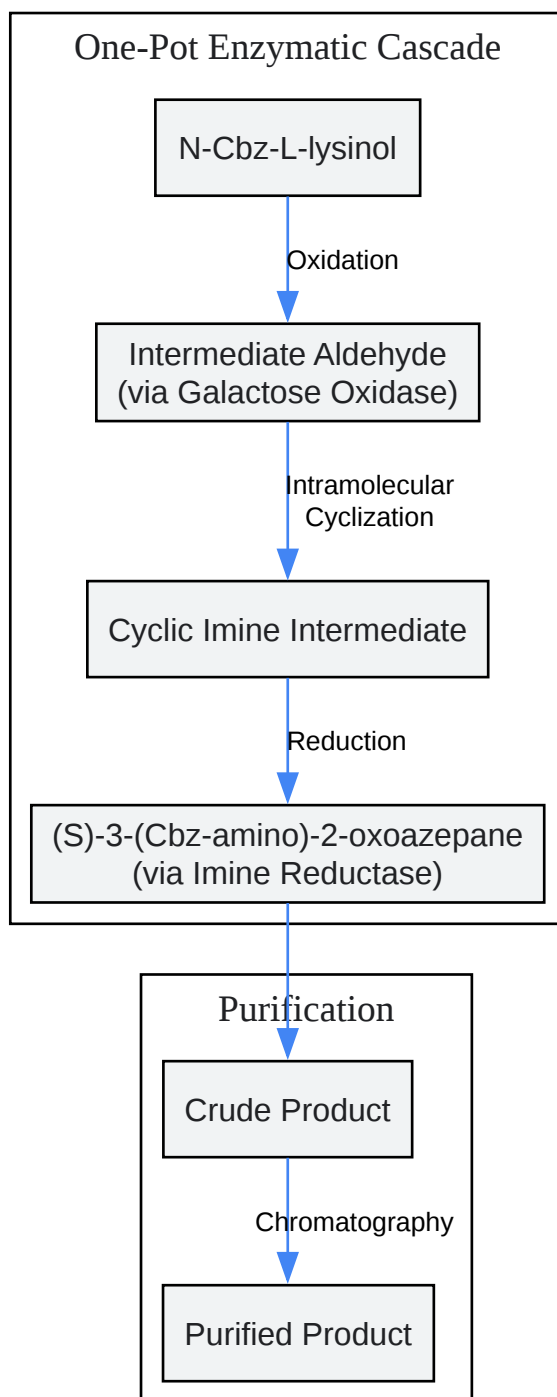
Synthesis Approaches

The primary synthetic route described in the literature for related protected 3-aminoazepane derivatives involves a multi-enzyme cascade.[\[1\]](#)[\[4\]](#) This approach is highlighted for its potential for high enantiopurity.

Enzymatic Cascade Synthesis

The synthesis of L-3-N-Cbz-aminoazepane has been reported to be achievable from N-Cbz-protected L-lysine through a one-pot reaction utilizing variants of galactose oxidase and imine reductase.[\[1\]](#)[\[4\]](#) This enzymatic approach is advantageous as it can prevent the racemization of labile intermediates.[\[4\]](#)

Hypothetical Experimental Workflow for Enzymatic Synthesis



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